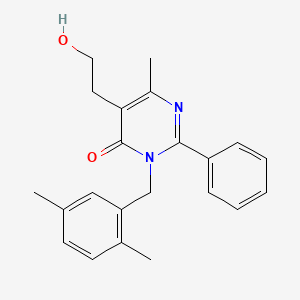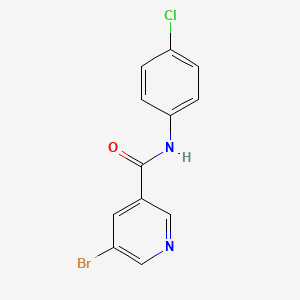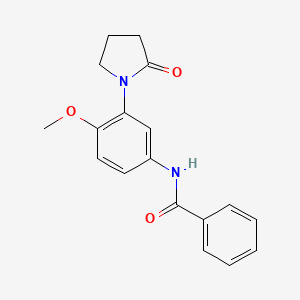![molecular formula C13H12ClNS B2980721 4-[(4-Chlorobenzyl)sulfanyl]aniline CAS No. 103977-34-0](/img/structure/B2980721.png)
4-[(4-Chlorobenzyl)sulfanyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Chlorobenzyl)sulfanyl]aniline” is a chemical compound with the molecular formula C13H12ClNS. It has a molecular weight of 249.76 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “4-[(4-Chlorobenzyl)sulfanyl]aniline” is 1S/C13H12ClNS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “4-[(4-Chlorobenzyl)sulfanyl]aniline” are not available, it’s important to note that compounds of this nature can participate in a variety of chemical reactions. For example, the amino group in aniline is very reactive and can react at several stages in the course of a reaction sequence .Physical And Chemical Properties Analysis
“4-[(4-Chlorobenzyl)sulfanyl]aniline” is a solid compound with a melting point between 100 - 101 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Material Science Applications
Research has explored the synthesis of compounds with structures similar to 4-[(4-Chlorobenzyl)sulfanyl]aniline, demonstrating their potential as tridentate ligands due to their ability to form stable complexes through sulfur atoms (S. İde, G. Öztaş, N. Ancın, M. Tüzün, 1997). Another study highlights the construction of novel binary copolymer films using aniline and haloanilines for electro-emissive devices (EEDs), showcasing different electropolymerization behaviors and infrared emissivity regulation capabilities (Bo Wang, L. X. Zhang, Gaoping Xu, et al., 2020).
Corrosion Inhibition
A synthesized compound related to 4-[(4-Chlorobenzyl)sulfanyl]aniline demonstrated efficient corrosion inhibition on mild steel in acidic solutions. The study revealed that the compound acts as an effective barrier, protecting the metal surface by adhering to it through adsorption, which is well described by Langmuir’s isotherm (D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014).
Environmental Science and Pollution Control
The degradation of pollutants like sulfamethoxazole (a compound structurally different but relevant to the study of aromatic amine degradation) has been studied, showing the potential of activated persulfate processes facilitated by catalysts like biochar. Such methods could efficiently degrade aromatic amines, offering insights into the degradation pathways of complex organic molecules (Yao Wu, Jing Guo, Yijie Han, et al., 2018). Additionally, integrated systems coupling elemental iron with aerobic biological oxidation have been evaluated for their effectiveness in treating azo dye wastewater, a process that can cleave dye molecules into simpler, biodegradable compounds (J. Saxe, B. Lubenow, P. Chiu, et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVCMXMHZFXHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2980640.png)


![[1-(Chloromethyl)cyclobutyl]methanol](/img/structure/B2980645.png)





![[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate](/img/structure/B2980655.png)
![6-(3,3-Dimethyl-2-oxobutyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2980658.png)
![3-[2-(4-Tert-butylphenyl)sulfonylacetyl]-8-methoxychromen-2-one](/img/structure/B2980659.png)
![1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980660.png)
